Benzoyl fluoride, 4-chloro-
Description
Significance of Organofluorine Compounds in Modern Chemistry
The field of organofluorine chemistry, which encompasses compounds containing a carbon-fluorine bond, is a critical and expanding area of modern chemical science. mdpi.comwikipedia.org The introduction of fluorine atoms into organic molecules can dramatically alter their physical, chemical, and biological properties. mdpi.comnumberanalytics.com This has profound implications across various industries, most notably in pharmaceuticals, agrochemicals, and materials science. mdpi.comwikipedia.orgnumberanalytics.com
In medicinal chemistry, it is estimated that approximately 20% of all pharmaceuticals contain fluorine. wikipedia.org The unique characteristics of fluorine, such as its high electronegativity, small size, and the strength of the C-F bond, can enhance a drug's metabolic stability, bioavailability, lipophilicity, and binding affinity to target enzymes. mdpi.comresearchgate.net Well-known fluorinated drugs include the antidepressant fluoxetine (B1211875) (Prozac) and the cholesterol-lowering medication atorvastatin (B1662188) (Lipitor). numberanalytics.com
Beyond medicine, organofluorine compounds are integral to the development of advanced materials. mdpi.com Fluoropolymers, like Polytetrafluoroethylene (Teflon), are prized for their high thermal stability and chemical resistance. numberanalytics.com In the agrochemical sector, over half of the products incorporate carbon-fluorine bonds, leading to more potent and effective pesticides and herbicides. wikipedia.org The deliberate synthesis of these compounds is a major focus of research, as naturally occurring organofluorine molecules are rare. mdpi.com
Academic Context of Acyl Fluorides as Versatile Intermediates
Within the broader field of organofluorine chemistry, acyl fluorides (RCOF) have emerged as exceptionally versatile intermediates in organic synthesis. thieme-connect.comnih.gov They possess a well-balanced profile of stability and reactivity, a desirable but often elusive combination in chemical reagents. nih.gov Their moderate electrophilicity allows them to be stable enough for isolation and handling, yet reactive enough to participate in a wide array of chemical transformations. nih.govchemrxiv.org
Historically, acyl fluorides were often synthesized from the corresponding acyl chlorides through halogen exchange reactions. thieme-connect.com However, significant research efforts have led to the development of new synthetic methodologies, including the direct conversion of carboxylic acids, aldehydes, and even alcohols into acyl fluorides. thieme-connect.comrsc.orgorganic-chemistry.org
The utility of acyl fluorides is demonstrated in their application in challenging esterification and amidation reactions, particularly in peptide synthesis where their controlled reactivity is advantageous. thieme-connect.comchemrxiv.org Furthermore, they are increasingly used in late-transition-metal-catalyzed reactions. In these processes, the acyl fluoride (B91410) can serve as a source for acyl groups (RCO), alkyl/aryl groups (R) through decarbonylation, or even as a fluorine source, depending on the reaction conditions and catalytic system employed. nih.gov This versatility allows for the formation of various new bonds, including C-C, C-H, and C-B, catalyzed by metals such as palladium, nickel, or copper. nih.gov
Historical Development and Research Trajectory of 4-Chlorobenzoyl Fluoride
The study of acyl fluorides dates back several decades, with early methods for their synthesis being reported in the 1970s. A notable early method involved the use of cyanuric fluoride to convert carboxylic acids into their corresponding acyl fluorides. thieme-connect.com The foundational methods typically involved the conversion of more common acyl chlorides to acyl fluorides using fluorinating agents like potassium fluoride. thieme-connect.com
The research trajectory for specific compounds like 4-chlorobenzoyl fluoride is embedded within this broader advancement of synthetic methods. Its precursor, 4-chlorobenzoyl chloride, is an important industrial intermediate used in the synthesis of pharmaceuticals, agrochemicals, and dyes. chemicalbook.comanshulchemicals.com The synthesis of 4-chlorobenzoyl chloride itself can be achieved by treating 4-chlorobenzotrichloride (B167033) with water in the presence of a Lewis acid catalyst like iron(III) chloride. google.com
The preparation of 4-chlorobenzoyl fluoride is often presented in the literature as an exemplar for new and improved fluorination protocols. For instance, it has been synthesized in high yield from 4-chlorobenzoic acid using reagents like (Me4N)SCF3, demonstrating modern, direct fluorination techniques. amazonaws.com It has also been prepared from 4-chlorobenzoyl chloride through reactions that highlight the efficiency of newer catalysts and reaction conditions. thieme-connect.com The continued appearance of 4-chlorobenzoyl fluoride in studies focused on optimizing the synthesis of acyl fluorides underscores its role as a benchmark substrate in the ongoing development of fluorination chemistry.
Compound Data
Table 1: Physical and Chemical Properties of Benzoyl fluoride, 4-chloro-
| Property | Value | Source(s) |
| CAS Number | 456-21-3 | nih.govtcichemicals.comsigmaaldrich.com |
| Molecular Formula | C₇H₄ClFO | nih.govsigmaaldrich.comchemsrc.com |
| Molecular Weight | 158.56 g/mol | nih.govtcichemicals.com |
| Appearance | White to light yellow powder/crystal | tcichemicals.comtcichemicals.com |
| Melting Point | 55.0 to 59.0 °C | tcichemicals.com |
| IUPAC Name | 4-chlorobenzoyl fluoride | nih.govsigmaaldrich.com |
Table 2: Spectral Data of Benzoyl fluoride, 4-chloro-
| Spectrum Type | Data | Source(s) |
| ¹H NMR | (400 MHz, CDCl₃): δ = 7.96 (d, J = 8.4 Hz, 2 H), 7.49 (dd, J = 8.4, 1.3 Hz, 2 H) | thieme-connect.com |
| ¹³C{¹H} NMR | (100 MHz, CDCl₃): δ = 156.5 (d, ¹J C–F = 344 Hz), 142.2, 132.7 (d, ³J C–F = 3.9 Hz), 129.5, 123.3 (d, ²J C–F = 62.6 Hz) | thieme-connect.com |
| ¹⁹F NMR | (376 MHz, CDCl₃): δ = 17.9 (s) | thieme-connect.com |
Structure
2D Structure
3D Structure
Properties
CAS No. |
456-21-3 |
|---|---|
Molecular Formula |
C7H4ClFO |
Molecular Weight |
158.56 g/mol |
IUPAC Name |
4-chlorobenzoyl fluoride |
InChI |
InChI=1S/C7H4ClFO/c8-6-3-1-5(2-4-6)7(9)10/h1-4H |
InChI Key |
XUPDMYDJDICHJJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)F)Cl |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Benzoyl Fluoride, 4 Chloro
Fluorination Strategies
Fluorination strategies for synthesizing 4-chlorobenzoyl fluoride (B91410) primarily involve two main approaches: the conversion of a more readily available acyl halide, typically the acyl chloride, through a halogen exchange reaction, and the direct conversion of 4-chlorobenzoic acid to the corresponding acyl fluoride.
Halogen Exchange Reactions for Acyl Fluoride Synthesis
Halogen exchange (Halex) reactions represent a common and effective method for the preparation of acyl fluorides. wikipedia.orgwikipedia.org This approach involves the substitution of a chlorine atom in an acyl chloride with a fluorine atom using a suitable fluoride source.
Quaternary ammonium (B1175870) fluorides, such as anhydrous tetrabutylammonium (B224687) fluoride (TBAF) and tetramethylammonium (B1211777) fluoride (TMAF), are highly effective reagents for halogen exchange reactions. nbinno.comsigmaaldrich.com These salts provide a source of "naked" fluoride ions, which are highly nucleophilic and facilitate the displacement of the chloride from the acyl chloride.
Anhydrous TBAF, which can be prepared from hexafluorobenzene (B1203771) and tetrabutylammonium cyanide, has been shown to be stable in polar aprotic solvents under anhydrous conditions. researchgate.net It is a potent reagent for nucleophilic fluorination. nbinno.com Similarly, anhydrous TMAF is effective for the room-temperature SNAr fluorination of aryl halides. acs.org The reactivity of these anhydrous fluoride salts allows for the conversion of acyl chlorides to acyl fluorides under mild conditions. acs.orgacs.org
A study on the gram-scale preparation of various acyl fluorides utilized a phase-transfer-catalyzed halogen exchange between acyl chlorides and an aqueous bifluoride solution. thieme-connect.com This method, involving vigorous stirring of a biphasic mixture at room temperature, yielded highly pure acyl fluorides. thieme-connect.com However, in the specific case of the reaction of 4-chlorobenzoyl fluoride with a hindered lithium amide base, a low yield of the corresponding amide was observed, with the formation of a polar oligomeric byproduct. thieme-connect.com This suggests that the presence of the chlorine atom on the aromatic ring may lead to competing side reactions like ortho-metalation. thieme-connect.com
Table 1: Synthesis of 4-chlorobenzoyl fluoride via Halogen Exchange with Quaternary Ammonium Fluorides
| Starting Material | Fluorinating Agent | Key Features | Reference(s) |
|---|---|---|---|
| 4-Chlorobenzoyl chloride | Anhydrous tetrabutylammonium fluoride (TBAF) | Utilizes "naked" fluoride for high nucleophilicity. | nbinno.comacs.org |
| 4-Chlorobenzoyl chloride | Anhydrous tetramethylammonium fluoride (TMAF) | Effective for room-temperature fluorination. | sigmaaldrich.comacs.org |
| 4-Chlorobenzoyl chloride | Aqueous bifluoride solution with phase-transfer catalyst | Suitable for gram-scale synthesis; potential for side reactions with hindered bases. | thieme-connect.com |
Alkali metal fluorides, particularly potassium fluoride (KF) and cesium fluoride (CsF), are widely used reagents for the synthesis of fluoroaromatic compounds through halogen exchange reactions. wikipedia.orgwikipedia.orggoogle.com
Potassium fluoride is a primary source of the fluoride ion in chemical manufacturing. wikipedia.org For the conversion of aryl chlorides, the Halex process often employs KF in polar, aprotic solvents like dimethylformamide or dimethyl sulfoxide. wikipedia.org The efficiency of these reactions can be enhanced by using finely-divided, spray-dried KF or by the addition of phase-transfer catalysts. google.comresearchgate.net The synthesis of 4-fluorobenzaldehyde (B137897) from 4-chlorobenzaldehyde (B46862) using KF in the presence of a phase-transfer catalyst has been well-documented, highlighting the utility of this approach for related benzoyl halides. researchgate.netresearchgate.net
Cesium fluoride is another effective fluoride source, noted for its higher solubility in organic solvents compared to KF. wikipedia.orgnih.gov This enhanced solubility can lead to faster reaction rates. CsF can be prepared by reacting cesium hydroxide (B78521) or cesium carbonate with hydrofluoric acid. wikipedia.org It is particularly useful in converting electron-deficient aryl chlorides to their corresponding fluorides. wikipedia.org
Table 2: Synthesis of 4-chlorobenzoyl fluoride via Halogen Exchange with Alkali Metal Fluorides
| Starting Material | Fluorinating Agent | Solvent/Catalyst System | Key Features | Reference(s) |
|---|---|---|---|---|
| 4-Chlorobenzoyl chloride | Potassium Fluoride (KF) | Aprotic polar solvents (e.g., sulfolane) with phase-transfer catalyst | Established industrial process (Halex); requires anhydrous conditions. | wikipedia.orggoogle.comepo.org |
| 4-Chlorobenzoyl chloride | Cesium Fluoride (CsF) | N,N-Dimethylformamide (DMF) | Higher solubility than KF, potentially leading to faster reactions. | wikipedia.orgnih.gov |
From Acyl Chlorides with Fluoride Salts (e.g., anhydrous tetrabutylammonium fluoride, tetramethylammonium fluoride)
Direct Fluorination of Functionalized Precursors
The direct conversion of carboxylic acids to acyl fluorides offers a more streamlined synthetic route, avoiding the need to first prepare the corresponding acyl chloride.
Recent advancements have led to the development of efficient methods for the direct deoxyfluorination of carboxylic acids.
A novel and highly effective method for synthesizing acyl fluorides directly from carboxylic acids involves an oxidative fluorination system using trichloroisocyanuric acid (TCCA) and cesium fluoride (CsF). organic-chemistry.orgnih.govacs.orgacs.org This transformation is notable for its high yields (up to 99%) and broad functional group tolerance. organic-chemistry.orgacs.org
In this system, TCCA acts as both a chlorine source and an oxidizing agent, while CsF serves as the fluoride source. organic-chemistry.org The proposed mechanism for carboxylic acids involves the initial chlorination of the carboxylic acid by TCCA to form a hypochlorous anhydride (B1165640) intermediate. acs.orglookchem.com This intermediate then reacts with CsF to produce the desired acyl fluoride, along with stable byproducts such as cesium chloride and molecular oxygen. acs.orglookchem.com
Research has demonstrated that this method is applicable to a wide range of substituted carboxylic acids, including those with electron-withdrawing groups like the chloro-substituted precursor to 4-chlorobenzoyl fluoride. acs.org The reaction typically proceeds at room temperature in a solvent such as acetonitrile. acs.org Optimization studies have confirmed that both TCCA and CsF are essential for the reaction's success. organic-chemistry.org This method represents a significant advancement, providing a practical and efficient route to acyl fluorides from readily available carboxylic acids. organic-chemistry.orgnih.gov
Table 3: Synthesis of 4-chlorobenzoyl fluoride via Oxidative Fluorination of 4-Chlorobenzoic Acid
| Starting Material | Reagent System | Solvent | Key Features | Reference(s) |
|---|---|---|---|---|
| 4-Chlorobenzoic acid | Trichloroisocyanuric acid (TCCA) and Cesium fluoride (CsF) | Acetonitrile | Direct conversion from carboxylic acid; high yields; mild, room temperature conditions. | organic-chemistry.orgacs.orgacs.orgacs.orglookchem.com |
Deoxygenative Fluorination with Bench-Stable Reagents (e.g., (Me4N)SCF3)
From Aldehydes (e.g., via oxidation and fluorination)
A novel and direct method facilitates the synthesis of acyl fluorides from aldehydes using a combination of trichloroisocyanuric acid (TCCA) and cesium fluoride (CsF). nih.govorganic-chemistry.orgresearchgate.net This oxidative fluorination protocol efficiently transforms a wide variety of aryl, heteroaryl, and alkyl aldehydes into their corresponding acyl fluorides in good to excellent yields, with reported yields up to 99%. acs.orgnih.govorganic-chemistry.org
The reaction is notable for its applicability to the late-stage functionalization of complex molecules, including drug derivatives like probenecid. acs.orgorganic-chemistry.org For instance, 4-(tert-butyl)benzoyl fluoride was prepared in 71% yield in a 1 mmol scale-up reaction. acs.org The combination of TCCA, acting as both an oxidant and a chlorine source, and CsF as the fluoride source is crucial for the transformation's success. acs.orgorganic-chemistry.org
Table 4: Oxidative Fluorination of Aldehydes
| Parameter | Details | Source(s) |
|---|---|---|
| Reagent System | Trichloroisocyanuric acid (TCCA) and Cesium fluoride (CsF) | nih.govorganic-chemistry.orgresearchgate.net |
| Substrates | Aryl, heteroaryl, and alkyl aldehydes | acs.org |
| Product Yields | Up to 99% | acs.orgnih.govresearchgate.net |
| Key Feature | Direct conversion of aldehydes to acyl fluorides. Applicable to late-stage functionalization. | acs.orgorganic-chemistry.org |
| Example | 4-(tert-butyl)benzaldehyde to 4-(tert-butyl)benzoyl fluoride (71% yield on 1 mmol scale). | acs.org |
From Alcohols (e.g., via oxidation and fluorination)
The same reagent system used for aldehydes, a combination of trichloroisocyanuric acid (TCCA) and cesium fluoride (CsF), is also highly effective for the direct conversion of alcohols to acyl fluorides. nih.govorganic-chemistry.orgresearchgate.net This oxidative fluorination provides a powerful tool for synthesizing acyl fluorides from readily available alcohol precursors.
The reaction tolerates a broad array of functional groups and has been successfully applied to the late-stage functionalization of natural products and drug molecules. organic-chemistry.orgresearchgate.net A particularly relevant example is the conversion of 4-chlorobenzyl alcohol to 4-chlorobenzoyl fluoride in a scaled-up (1 mmol) reaction, demonstrating the method's direct utility for preparing the title compound. lookchem.com In this process, TCCA serves as an oxidizing agent to convert the alcohol to an intermediate that is subsequently fluorinated by CsF. acs.orgorganic-chemistry.org
Table 5: Oxidative Fluorination of Alcohols
| Parameter | Details | Source(s) |
|---|---|---|
| Reagent System | Trichloroisocyanuric acid (TCCA) and Cesium fluoride (CsF) | nih.govorganic-chemistry.orgresearchgate.net |
| Substrates | Primary alcohols | lookchem.comorganic-chemistry.org |
| Key Feature | Direct one-step conversion of alcohols to acyl fluorides. | organic-chemistry.org |
| Specific Example | 4-chlorobenzyl alcohol converted to 4-chlorobenzoyl fluoride. | lookchem.com |
| Mechanism Role | TCCA acts as both an oxidation agent and chlorine source; CsF is the fluoride source. | acs.orgorganic-chemistry.org |
Deamidative Fluorination Approaches (e.g., Ni-catalyzed with Selectfluor)
A nickel-catalyzed deamidative fluorination of amides using an electrophilic fluorinating reagent like Selectfluor presents a modern approach to acyl fluoride synthesis. rsc.orgrsc.org This method is effective for a variety of amide substrates, including aromatic and olefinic amides, affording the desired acyl fluorides in good to excellent yields. rsc.org
The proposed catalytic cycle involves the oxidative addition of a N-acylglutarimide (formed from the starting amide) to a Ni(0) species, generating a Ni(II) adduct. rsc.org This adduct is then oxidized by Selectfluor to a high-valent Ni(III) fluoride intermediate, which undergoes reductive elimination to yield the acyl fluoride product and regenerate a catalytically active nickel species. rsc.orgresearchgate.net Alternative mechanistic pathways, such as those involving Ni(IV) intermediates, have also been considered in related nickel-catalyzed fluorination reactions. acs.orgresearchgate.net
Table 6: Ni-Catalyzed Deamidative Fluorination
| Parameter | Details | Source(s) |
|---|---|---|
| Catalyst System | Nickel catalyst (e.g., Ni(II) precatalyst) | rsc.orgrsc.org |
| Fluorinating Reagent | Selectfluor | rsc.orgrsc.org |
| Substrates | Aromatic and olefinic amides (via activated imides) | rsc.orgrsc.org |
| Proposed Mechanism | Involves Ni(0)/Ni(II)/Ni(III) or related catalytic cycles. | rsc.orgresearchgate.net |
| Key Steps | Oxidative addition of amide C-N bond, oxidation by Selectfluor, C-F reductive elimination. | rsc.orgacs.org |
Synthesis using Ex Situ Generated Fluorinating Agents (e.g., Thionyl Fluoride)
A practical and rapid method for synthesizing acyl fluorides involves the use of thionyl fluoride (SOF2) that has been generated ex situ. nih.govscispace.comrsc.org This approach overcomes the challenges associated with handling the gaseous SOF2 reagent by preparing it from inexpensive, readily available commodity chemicals like thionyl chloride and potassium fluoride immediately before use. nih.govtorvergata.itrsc.org The generated SOF2 solution can then be directly used to convert both aliphatic and aromatic carboxylic acids to their acyl fluorides under mild conditions and with short reaction times. nih.govscispace.com
This method typically provides high isolated yields (ranging from 55-98%) and often does not require purification by column chromatography. nih.govscispace.comrsc.org The reaction is generally complete within 30 minutes at room temperature. rsc.org More advanced setups utilize microfluidic devices for the continuous generation and immediate reaction of SOF2, enhancing safety and efficiency. torvergata.it The process is believed to proceed through an acyl fluorosulfite intermediate. nih.govrsc.org
Table 7: Acyl Fluoride Synthesis with Ex Situ Generated Thionyl Fluoride
| Parameter | Details | Source(s) |
|---|---|---|
| Fluorinating Agent | Thionyl Fluoride (SOF2), generated ex situ | nih.govscispace.com |
| Precursors | Thionyl chloride (SOCl2) and a fluoride salt (e.g., KF) | torvergata.itrsc.org |
| Substrates | Aliphatic and aromatic carboxylic acids | nih.govscispace.com |
| Conditions | Room temperature, short reaction times (e.g., 30 min) | nih.govrsc.org |
| Yields | 55-98% (isolated) | nih.govscispace.comrsc.org |
| Key Features | Rapid, mild, often column-free, suitable for flow chemistry. | nih.govscispace.comtorvergata.it |
Catalytic Synthesis of 4-Chlorobenzoyl Fluoride
Recent advancements in catalysis have led to the development of novel methodologies for the preparation of 4-chlorobenzoyl fluoride from various precursors. These methods often provide higher yields, milder reaction conditions, and greater functional group tolerance compared to traditional approaches.
Nickel catalysis has emerged as a powerful tool in organic synthesis. One notable application is the deamidative fluorination of amides to produce acyl fluorides. Researchers have developed a nickel-catalyzed method for the synthesis of 4-chlorobenzoyl fluoride from the corresponding amide. In this process, 4-chlorobenzamide (B146232) is treated with an electrophilic fluorinating reagent in the presence of a nickel catalyst. The reaction proceeds at an elevated temperature to afford the desired product in good yield. Specifically, the reaction of 4-chlorobenzamide using a nickel catalyst and Selectfluor in 1,2-dichloroethane (B1671644) (DCE) at 145 °C for 30 hours resulted in a 76% yield of 4-chlorobenzoyl fluoride.
Table 1: Nickel-Catalyzed Synthesis of 4-Chlorobenzoyl Fluoride
| Substrate | Catalyst | Fluorinating Agent | Solvent | Temperature | Time | Yield |
| 4-Chlorobenzamide | Nickel Catalyst (5 mol%) | Selectfluor | DCE | 145 °C | 30 h | 76% |
Cobalt catalysts have been successfully employed for the nucleophilic fluorination of acyl chlorides. rsc.org This methodology has been applied to the synthesis of 4-chlorobenzoyl fluoride from 4-chlorobenzoyl chloride. The process utilizes a chelate cobalt complex, [CoCp*(I)(P–N)]I, which demonstrates high catalytic activity. rsc.org The reaction mechanism is proposed to involve the formation of a cobalt fluoride species which then engages in a nucleophilic attack on the acyl chloride substrate to yield the final acyl fluoride product. rsc.org The use of organic carbonates, such as dimethyl carbonate or propylene (B89431) carbonate, as solvents can lead to shorter reaction times. rsc.org
Table 2: Cobalt-Catalyzed Synthesis of 4-Chlorobenzoyl Fluoride
| Substrate | Catalyst | Fluoride Source | Solvent | Key Feature |
| 4-Chlorobenzoyl chloride | [CoCp*(I)(P–N)]I | Cobalt Fluoride Intermediate | CH₂Cl₂, Organic Carbonates | High activity with chelate cobalt complex. rsc.org |
Photocatalysis offers a mild and efficient pathway for the synthesis of acyl fluorides directly from aldehydes or alcohols. One such strategy involves the photocatalytic fluorination of aldehydic C(sp²)–H bonds using an inexpensive photocatalyst like sodium decatungstate with an electrophilic fluorinating agent such as N-fluorobenzenesulfonimide. thieme-connect.de This approach facilitates the direct conversion of various aromatic and aliphatic aldehydes into their corresponding acyl fluorides. thieme-connect.de While this general method is established, a related approach has been successfully used to convert 4-chloro-substituted precursors into 4-chlorobenzoyl fluoride. Specifically, 4-chlorobenzyl alcohol was converted to 4-chlorobenzoyl fluoride in a scaled-up reaction. researchgate.net This transformation is achieved through a system combining trichloroisocyanuric acid and cesium fluoride, which can be applied to carboxylic acids, aldehydes, or alcohols, yielding acyl fluorides in high yields. researchgate.net
Table 3: Photocatalytic-Related Synthesis of 4-Chlorobenzoyl Fluoride
| Precursor | Reagent System | Product | Key Feature |
| 4-Chlorobenzyl alcohol | Trichloroisocyanuric acid, Cesium fluoride | 4-Chlorobenzoyl fluoride | Applicable to alcohols, aldehydes, and carboxylic acids. researchgate.net |
| Aldehydes (General) | Sodium decatungstate (photocatalyst), N-fluorobenzenesulfonimide | Acyl Fluorides | Direct C-H fluorination under mild photocatalytic conditions. thieme-connect.de |
Reaction Mechanisms and Mechanistic Studies of Benzoyl Fluoride, 4 Chloro Transformations
Mechanistic Pathways in Synthesis
The synthesis of 4-chlorobenzoyl fluoride (B91410) can be achieved through various mechanistic routes, each with its own set of intermediates and transition states. These pathways often involve the conversion of a carboxylic acid or its derivative into the corresponding acyl fluoride.
Electrophilic Substitution Mechanisms (e.g., fluorination of deactivated benzene (B151609) derivatives)
While direct electrophilic fluorination of an aromatic ring is a common strategy, the synthesis of 4-chlorobenzoyl fluoride typically involves the conversion of a pre-existing carboxylic acid or acyl chloride functionality rather than direct fluorination of a deactivated benzene ring. However, the principles of electrophilic reactions are relevant to understanding the reactivity of the aromatic ring in the molecule. The presence of the electron-withdrawing chloro and benzoyl fluoride groups deactivates the benzene ring towards further electrophilic attack. Should such a reaction occur, the substitution pattern would be directed by these groups. For instance, studies on the fluorination of benzaldehyde (B42025) derivatives have shown that electron-donating groups on the ring make it a more reactive site for electrophilic fluorination. core.ac.uk
Nucleophilic Reaction Mechanisms (e.g., Halex reaction)
The Halogen Exchange (Halex) reaction is a prominent method for synthesizing aryl fluorides, including 4-chlorobenzoyl fluoride, from their corresponding chlorides. wikipedia.orgacsgcipr.org This reaction is a type of nucleophilic aromatic substitution (SNA_r). acsgcipr.org
The mechanism involves the attack of a fluoride ion (typically from a source like potassium fluoride) on the carbon atom of the acyl chloride. researchgate.net The reaction is generally carried out in a high-boiling polar aprotic solvent such as dimethylsulfoxide (DMSO), dimethylformamide (DMF), or sulfolane (B150427) at elevated temperatures (150-250 °C). wikipedia.org The presence of an electron-withdrawing group, like the carbonyl group in 4-chlorobenzoyl chloride, activates the molecule for nucleophilic attack. google.com The reaction proceeds through a Meisenheimer complex, a resonance-stabilized anionic intermediate, before the chloride ion is expelled to form the final product, 4-chlorobenzoyl fluoride, and potassium chloride. wikipedia.org Phase-transfer catalysts are often employed to enhance the solubility and reactivity of the fluoride salt. acsgcipr.org
For example, 4-chlorobenzoyl fluoride has been successfully synthesized by heating 4-chlorobenzoyl chloride with potassium fluoride in sulfolane. researchgate.net The kinetics of the aminolysis of benzoyl fluorides in non-hydroxylic solvents suggest the formation of tetrahedral intermediates, where the breakdown to products may involve a simultaneous proton transfer to the leaving fluoride ion. rsc.org
Oxidative Fluorination Mechanisms (e.g., involving hypochlorous anhydrides and fluoro−hypochlorite intermediates)
A novel and efficient method for the synthesis of acyl fluorides, including 4-chlorobenzoyl fluoride, from carboxylic acids involves oxidative fluorination. nih.govorganic-chemistry.orgacs.orgresearchgate.net A combination of trichloroisocyanuric acid (TCCA) and cesium fluoride (CsF) has been shown to be effective for this transformation. organic-chemistry.orgacs.org
The proposed mechanism for the conversion of a carboxylic acid like 4-chlorobenzoic acid proceeds as follows lookchem.com:
The carboxylic acid reacts with TCCA to form a hypochlorous anhydride (B1165640) intermediate and dichloroisocyanuric acid (DCCA). lookchem.com
This hypochlorous anhydride then reacts with CsF. lookchem.com
The reaction proceeds through a tetrahedral fluoro-hypochlorite intermediate. lookchem.com
This intermediate subsequently breaks down to yield the desired acyl fluoride, in this case, 4-chlorobenzoyl fluoride. lookchem.com
This method is notable for its high yields (up to 99%) and broad substrate scope. acs.orgresearchgate.net For instance, 4-chlorobenzoyl fluoride has been synthesized from 4-chlorobenzyl alcohol in good yield using this oxidative fluorination protocol. lookchem.com
Radical Pathways in Acyl Fluoride Formation
Radical-mediated reactions offer an alternative pathway for the formation of acyl fluorides. While less common for the direct synthesis of 4-chlorobenzoyl fluoride itself, understanding radical mechanisms is important in the broader context of organofluorine chemistry. For instance, photoexcited nickel(0) catalysts can induce a single-electron reduction of acyl fluorides to generate the corresponding acyl radicals, which can then participate in further reactions. kyoto-u.ac.jp
In some oxidative fluorination reactions, particularly those starting from alcohols, a radical pathway might be involved in the initial oxidation of the alcohol to an aldehyde, which then proceeds to the acyl fluoride. lookchem.com However, the exact mechanisms are often complex and may involve single electron transfer processes that require further investigation. lookchem.com
Catalytic Cycle Pathways (e.g., Ni(0)/Ni(II)/Ni(III)/Ni(I) pathways)
Transition metal catalysis, particularly with nickel, has emerged as a powerful tool for the synthesis and transformation of acyl fluorides. These reactions often proceed through complex catalytic cycles involving various oxidation states of the metal.
One proposed mechanism for the nickel-catalyzed deamidative fluorination of amides to form acyl fluorides involves a Ni(0)/Ni(I)/Ni(III)/Ni(I) cycle. rsc.org
A Ni(0) species, generated from a Ni(II) precatalyst, undergoes oxidative addition with the N-acylglutarimide to form a Ni(II) adduct. rsc.org
A single-electron transfer (SET) from the Ni(II) complex to an electrophilic fluorinating agent like Selectfluor generates a high-valent Ni(III) fluoride intermediate. rsc.org
This Ni(III) species undergoes reductive elimination to furnish the acyl fluoride (e.g., 4-chlorobenzoyl fluoride) and a Ni(I) intermediate. rsc.org
The Ni(I) species is then reduced back to the catalytically active Ni(0) species to complete the cycle. rsc.org
An alternative Ni(II)/Ni(III) catalytic cycle has also been considered. rsc.org
In decarbonylative alkynylation reactions of acyl fluorides, a plausible Ni(0)/Ni(II) catalytic cycle has been proposed thieme-connect.comsorbonne-universite.fr:
Oxidative addition of the acyl fluoride to a Ni(0) species via C-F bond cleavage forms a Ni(II) complex. thieme-connect.comsorbonne-universite.fr
This complex reacts with a terminal alkyne. thieme-connect.comsorbonne-universite.fr
Subsequent decarbonylation occurs, followed by reductive elimination to yield the cross-coupled product and regenerate the Ni(0) catalyst. sorbonne-universite.fr
Theoretical and Computational Chemistry Studies
Theoretical and computational chemistry studies provide invaluable insights into the reaction mechanisms of 4-chlorobenzoyl fluoride, complementing experimental findings. Density Functional Theory (DFT) calculations are frequently employed to investigate the energetics of reaction pathways, the structures of transition states, and the conformational preferences of molecules.
For instance, DFT studies have been used to investigate the mechanism of C-F bond activation in reactions involving benzyl (B1604629) fluoride, a related compound. beilstein-journals.org These studies have suggested that hydrogen-bond donors can stabilize the transition state, favoring a bimolecular (S_N2) mechanism. beilstein-journals.org
Computational studies on the Halex reaction of pentachloropyridine (B147404) have helped to elucidate the regioselectivity of the fluoride for chloride exchange, showing it to be under kinetic control. researchgate.net Similar computational approaches could be applied to understand the factors governing the synthesis of 4-chlorobenzoyl fluoride via the Halex reaction.
Conformational analysis of 4-chloro-2-methylbenzoyl fluoride using theoretical calculations has shown semi-quantitative agreement with experimental results, indicating that the O-syn conformer is predominant. cdnsciencepub.com Furthermore, DFT computations have been used to study the structural and electronic properties of N-(4-Chlorobenzoyl)Fenamic acid, a derivative of 4-chlorobenzoyl fluoride, providing insights into its stability and reactivity. cauverycollege.ac.inresearchgate.net
Evidence for electrophilic catalysis in the dehalogenation of 4-chlorobenzoyl-CoA has been supported by UV, Raman, and 13C-NMR spectral studies, which can be further rationalized through computational modeling. nih.gov
Interactive Data Table: Mechanistic Pathways for 4-Chlorobenzoyl Fluoride Synthesis
| Mechanism | Starting Material | Key Reagents | Key Intermediates | Reference(s) |
| Nucleophilic Substitution (Halex) | 4-Chlorobenzoyl chloride | Potassium fluoride (KF) | Meisenheimer complex | wikipedia.org, researchgate.net, acsgcipr.org |
| Oxidative Fluorination | 4-Chlorobenzoic acid | Trichloroisocyanuric acid (TCCA), Cesium fluoride (CsF) | Hypochlorous anhydride, Fluoro-hypochlorite intermediate | organic-chemistry.org, acs.org, lookchem.com |
| Deamidative Fluorination (Ni-catalyzed) | N-(4-chlorobenzoyl)glutarimide | Nickel catalyst, Selectfluor | Ni(II) adduct, Ni(III) fluoride | rsc.org |
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has become an indispensable tool for investigating the molecular structures and reaction pathways of chemical transformations. researchgate.netorientjchem.orgmdpi.com In the context of reactions involving 4-chlorobenzoyl fluoride and related compounds, DFT calculations provide a molecular-level understanding of their mechanisms.
Theoretical studies, often employing methods like B3LYP with various basis sets (e.g., 6-311++G(d,p)), are used to optimize molecular geometries and calculate vibrational frequencies. researchgate.net These computations allow for the comparison of theoretical data with experimental results, such as those from X-ray diffraction, to validate the optimized structures. researchgate.netresearchgate.net For instance, in studies of related benzoyl derivatives, optimized geometrical parameters from DFT calculations have shown a strong correlation with experimental data. researchgate.net
Furthermore, DFT is utilized to explore the electronic properties of molecules, including frontier molecular orbitals (HOMO-LUMO) and molecular electrostatic potentials (MEP). researchgate.netorientjchem.org This analysis helps in understanding the reactivity and stability of molecules like 4-chlorobenzoyl fluoride by identifying regions susceptible to nucleophilic or electrophilic attack. orientjchem.org Mechanistic investigations of related reactions, such as the phosphine-catalyzed addition of acyl fluorides to internal alkynes, have benefited from DFT computational studies which highlighted key intermediates in the C-F bond formation. okayama-u.ac.jp Similarly, DFT calculations have been instrumental in elucidating the mechanism of CO2 fixation mediated by hypervalent iodine(III) reagents, a process that shares reactive intermediates with some transformations of acyl fluorides. whiterose.ac.uk
Interactive Data Table: DFT Calculation Parameters for Related Compounds
| Compound/Reaction System | DFT Method | Basis Set | Purpose of Calculation | Reference |
| N-(4-Chlorobenzoyl) Fenamic Acid | B3LYP | 6-311++G(d, p) | Molecular structure optimization, frequency analysis | researchgate.net |
| 1-(2-bromo-4-(dimethylamino)phenyl)-4-(2-chlorobenzyl)- thieme-connect.comresearchgate.nettriazolo[4,3-a]quinazolin-5(4H)-one | B3LYP | 6-311+G(2d, p) | Optimized structure, molecular electrostatic potential, frontier molecular orbitals | researchgate.net |
| S-benzyl β-N-(4-NN bischloroaminophenylmethylene) dithiocarbazate | B3LYP | 6-311G(2d,2p) | Molecular structure optimization, vibrational frequencies | orientjchem.org |
| Phosphine-Catalyzed Acylfluorination | - | - | Elucidation of reaction mechanism, identification of key intermediates | okayama-u.ac.jp |
| CO2 Fixation with Silyl Enol Ethers | - | - | Examination of reaction mechanism | whiterose.ac.uk |
Hammett Plot Analysis for Mechanistic Insights
The Hammett equation is a powerful tool in physical organic chemistry for studying the relationship between the electronic properties of substituents and the reactivity of aromatic compounds. wikipedia.orgmdpi.com It provides a linear free-energy relationship that correlates reaction rates and equilibrium constants for reactions of meta- and para-substituted benzene derivatives. wikipedia.orgdalalinstitute.com The equation is expressed as:
log(k/k₀) = σρ
where:
k is the rate constant for the substituted reactant.
k₀ is the rate constant for the unsubstituted reactant. wikipedia.org
σ (sigma) is the substituent constant, which depends only on the specific substituent. wikipedia.org
ρ (rho) is the reaction constant, which is characteristic of the reaction type and its sensitivity to substituent effects. wikipedia.orgutexas.edu
A plot of log(k/k₀) versus σ, known as a Hammett plot, can provide valuable information about the reaction mechanism. utexas.edu The sign and magnitude of the reaction constant, ρ, are particularly insightful. A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups, suggesting the buildup of negative charge in the transition state. Conversely, a negative ρ value implies that electron-donating groups accelerate the reaction, indicating the development of positive charge in the transition state. wikipedia.org
Interactive Data Table: Interpreting Hammett Plot Parameters
| ρ (rho) Value | Interpretation | Implication for Transition State |
| ρ > 1 | Reaction is more sensitive to substituents than the ionization of benzoic acid. | Negative charge is built up (or positive charge is lost). |
| 0 < ρ < 1 | Reaction is less sensitive to substituents than the ionization of benzoic acid. | Negative charge is built up (or positive charge is lost). |
| ρ = 0 | Reaction rate is not influenced by substituents. | No change in charge at the reaction center. |
| ρ < 0 | Reaction is favored by electron-donating groups. | Positive charge is built up (or negative charge is lost). |
Role of Specific Reagents and Catalysts in Reaction Mechanisms
The efficiency and selectivity of chemical transformations involving 4-chlorobenzoyl fluoride are often dictated by the choice of reagents and catalysts. These components play a crucial role in defining the reaction mechanism and influencing the final product distribution.
Phase Transfer Catalysis in Halogen Exchange (e.g., quaternary ammonium (B1175870)/phosphonium (B103445) compounds)
Phase transfer catalysis (PTC) is a powerful technique for carrying out reactions between reagents located in immiscible phases, typically a solid or aqueous phase and an organic phase. google.comwikipedia.org In the synthesis of acyl fluorides, including 4-chlorobenzoyl fluoride, from their corresponding chlorides, PTC is frequently employed to facilitate the halogen exchange (Halex) reaction. thieme-connect.comthieme-connect.com This method often involves the use of quaternary ammonium or phosphonium salts as catalysts. researchgate.netgoogle.com
The mechanism of PTC in the fluorination of acyl chlorides involves the transfer of the fluoride anion from the aqueous or solid phase to the organic phase where the acyl chloride is dissolved. google.com Quaternary ammonium or phosphonium cations (Q⁺) pair with the fluoride anions (F⁻) to form a lipophilic ion pair (Q⁺F⁻) that is soluble in the organic phase. wikipedia.org This ion pair then reacts with the acyl chloride (R-COCl) to form the acyl fluoride (R-COF) and the quaternary salt of the chloride ion (Q⁺Cl⁻). The Q⁺ cation then returns to the aqueous or solid phase to repeat the cycle. google.com
The effectiveness of the phase transfer catalyst can depend on several factors, including the nature of the cation and the counterion. thieme-connect.com For example, tetraphenylphosphonium (B101447) bromide has been shown to be an efficient catalyst for the halogen-exchange fluorination of 4-chlorobenzaldehyde (B46862). researchgate.net Similarly, polymer-supported tetraphenylphosphonium salts have been developed as effective and reusable catalysts for the fluorination of aromatic chlorides. oup.com The choice of catalyst is critical, as some catalysts may have limited thermal stability at the high temperatures often required for these reactions. google.com
Interactive Data Table: Examples of Phase Transfer Catalysts in Halogen Exchange Reactions
| Catalyst Type | Example | Application | Reference |
| Quaternary Ammonium Salt | Tetrabutylammonium (B224687) chloride | Fluorination of chloronitrobenzenes | google.com |
| Quaternary Phosphonium Salt | Tetraphenylphosphonium bromide | Fluorination of 4-chlorobenzaldehyde | researchgate.netresearchgate.net |
| Polymer-supported Phosphonium Salt | Polystyrene-grafted tetraphenylphosphonium salt | Fluorination of aromatic chlorides | oup.com |
| Crown Ether | 18-Crown-6 | Fluorination of 4-chlorobenzaldehyde | researchgate.net |
Copper Species in Deoxyfluorination
Copper-catalyzed reactions represent a significant class of transformations in organic synthesis. nih.govacs.org In the context of preparing acyl fluorides, copper species can play a crucial role, particularly in deoxyfluorination reactions of carboxylic acids. For example, the synthesis of acyl fluorides from carboxylic acids can be achieved using reagents like XtalFluor-E, where the transformation is assisted by a catalytic amount of a fluoride source like NaF. paris-saclay.fr
While the direct role of copper in the deoxyfluorination to form 4-chlorobenzoyl fluoride is not extensively detailed in the provided context, copper catalysis is prominent in many related fluorination and cross-coupling reactions. nih.gov For instance, copper(I) iodide has been used in coupling reactions involving derivatives of 4-chlorobenzoic acid. googleapis.com Mechanistically, copper catalysts can facilitate oxidative addition and reductive elimination steps. In many aerobic oxidations, the facile oxidation of copper with oxygen allows for catalytic turnover. nih.gov In fluorination reactions, a proposed mechanism could involve the formation of a copper-fluoride species that then acts as the fluorinating agent. The combination of a copper catalyst with a fluoride source can generate a more potent nucleophilic fluorine. For example, a combination of copper powder and Selectfluor can generate a cationic copper species that catalyzes various transformations. organic-chemistry.org The specific role of the copper species is often to activate the substrate or the fluorinating agent, thereby lowering the activation energy of the reaction.
Applications in Advanced Organic Synthesis
As a Carbonyl Synthon in C-C and C-Heteroatom Bond Formation
4-Chlorobenzoyl fluoride (B91410) is an effective electrophile, reacting with a wide range of nucleophiles to form new carbon-carbon and carbon-heteroatom bonds. The acyl fluoride group is highly reactive, often showing distinct selectivity compared to the more common acyl chlorides.
Acyl fluorides, including the 4-chloro derivative, are proficient reagents for the synthesis of amides, particularly when reacting with sterically hindered nucleophiles. Current time information in Bangalore, IN. They can be treated with lithium amide bases under mild conditions to yield the corresponding N-substituted amides. uni-muenchen.de Studies have shown that acyl fluorides can lead to higher yields in amidation reactions compared to their acyl chloride counterparts, which is attributed to a more selective attack at the carbonyl group rather than competitive side reactions like ortho-metalation. uni-muenchen.de
However, the substitution pattern can influence reactivity. In the case of 4-chlorobenzoyl fluoride, its reaction with the highly hindered lithium amide of 2,2,6,6-tetramethylpiperidine (B32323) (LiTMP) resulted in a low yield of the desired amide. uni-muenchen.de This is thought to be because the electron-withdrawing chlorine atom increases the acidity of the ortho-aromatic protons, favoring a competing ortho-metalation pathway over the intended nucleophilic substitution at the carbonyl carbon. uni-muenchen.de The compound has also been used to synthesize (4-chlorobenzoyl)sulfamoyl fluoride, an amide derivative of sulfamoyl fluoride. organic-chemistry.org
Table 1: Amide Formation Reactions with 4-Chlorobenzoyl Fluoride
| Amine/Amide Reagent | Product | Yield | Notes | Reference |
|---|---|---|---|---|
| Lithium hexamethyldisilazide (LiHMDS) | 4-chloro-N-(trimethylsilyl)benzamide (hydrolyzes to 4-chlorobenzamide) | General high yields for acyl fluorides | General procedure for sterically hindered amides. Current time information in Bangalore, IN. | Current time information in Bangalore, IN. |
| Lithium diisopropylamide (LDA) | N,N-diisopropyl-4-chlorobenzamide | General high yields for acyl fluorides | General procedure for sterically hindered amides. Current time information in Bangalore, IN. | Current time information in Bangalore, IN. |
| Lithium 2,2,6,6-tetramethylpiperidide (LiTMP) | N-(4-chlorobenzoyl)-2,2,6,6-tetramethylpiperidine | 5% | Low yield attributed to competing ortho-metalation. uni-muenchen.de | uni-muenchen.de |
| Sulfamoyl fluoride | (4-Chlorobenzoyl)sulfamoyl fluoride | 76% | Synthesis of a sulfonamide derivative. organic-chemistry.org | organic-chemistry.org |
Similar to amide formation, 4-chlorobenzoyl fluoride is a suitable precursor for esters, especially sterically hindered ones that are challenging to synthesize using other methods. The general strategy involves the reaction of the acyl fluoride with lithium alkoxides or phenoxides, which are potent nucleophiles. Current time information in Bangalore, IN. This transformation proceeds under mild conditions to afford the desired ester products. Current time information in Bangalore, IN. Furthermore, modern one-pot methodologies allow for the synthesis of esters and thioesters directly from the parent carboxylic acid by generating the acyl fluoride in situ with reagents like pentafluoropyridine, avoiding the need to isolate the often moisture-sensitive acyl fluoride intermediate. researchgate.net
4-Chlorobenzoyl fluoride can serve as a starting material for the synthesis of both aldehydes and ketones through various synthetic transformations.
Aldehyde Synthesis: The reduction of an acyl halide to an aldehyde is a common transformation. Polymethylhydrosiloxane (B1170920) (PMHS), activated by a fluoride source, is an effective and mild reagent system for the palladium-catalyzed reduction of aromatic acid chlorides to their corresponding aldehydes. organic-chemistry.org This method is generally applicable to acyl halides, suggesting a viable route for the reduction of 4-chlorobenzoyl fluoride to 4-chlorobenzaldehyde (B46862).
Ketone Synthesis: Ketones can be synthesized from 4-chlorobenzoyl fluoride via two primary routes:
Friedel-Crafts Acylation: This classic reaction involves the electrophilic aromatic substitution of an arene with an acylating agent. 4-Chlorobenzoyl fluoride can acylate electron-rich aromatic compounds in the presence of a Lewis acid catalyst to produce diaryl ketones. wikipedia.orgacs.org For example, the reaction of its acyl chloride analog with other aromatics is a known method for producing substituted benzophenones. researchgate.netpressbooks.pub
Reaction with Organometallic Reagents: The addition of organometallic reagents, such as organomagnesium (Grignard) or organozinc compounds, to acyl halides is a powerful method for C-C bond formation to yield ketones. uni-muenchen.de Copper-catalyzed acylation of organomagnesium reagents with acyl chlorides is an established route to unsymmetrical ketones, a methodology applicable to 4-chlorobenzoyl fluoride. uni-muenchen.de
While not a direct transformation, 4-chlorobenzoyl fluoride can be a key precursor in the multi-step synthesis of α,β-unsaturated carbonyl compounds. A common synthetic pathway involves an initial Friedel-Crafts acylation of an appropriate aromatic or aliphatic substrate to generate an intermediate ketone. acs.orgcas.cn This ketone can then undergo a subsequent condensation reaction, such as an Aldol or Knoevenagel condensation, with an aldehyde or another ketone. The resulting β-hydroxy carbonyl compound is then dehydrated, often under the reaction conditions, to yield the final α,β-unsaturated carbonyl product. This two-stage approach leverages the reactivity of 4-chlorobenzoyl fluoride to first construct a ketone backbone, which is then elaborated to introduce the carbon-carbon double bond in conjugation with the carbonyl group.
The formation of a peptide bond is a specific type of amidation reaction crucial in biochemistry and pharmaceutical chemistry. Acyl fluorides are highly effective activating agents for this purpose. researchgate.net In liquid-phase peptide synthesis, an N-protected amino acid can be converted to its highly reactive acyl fluoride intermediate. This intermediate then reacts cleanly with the free amino group of another amino acid or peptide to form the peptide bond. researchgate.netresearchgate.net Research has demonstrated that 4-chlorobenzoyl fluoride can be generated in situ from 4-chlorobenzoic acid as a model acyl fluoride for developing peptide synthesis methodologies. researchgate.net The high reactivity of acyl fluorides allows these coupling reactions to proceed rapidly and efficiently, making them valuable tools in the synthesis of complex peptides. wikipedia.orgresearchgate.net
Synthesis of α,β-Unsaturated Carbonyl Compounds
Role in Decarbonylative Reactions
Beyond its use as an acylating agent, 4-chlorobenzoyl fluoride can participate in transition-metal-catalyzed decarbonylative reactions. In these processes, the carbonyl group (CO) is extruded from the molecule, and the remaining fragments are coupled. A notable example is the nickel-catalyzed decarbonylative alkynylation, where an acyl fluoride reacts with a terminal alkyne to form an internal alkyne, with the loss of carbon monoxide. acs.orgnih.gov This reaction provides a novel method for forming C(sp²)-C(sp) bonds.
Research into the substrate scope of this reaction has shown that while many benzoyl fluorides react efficiently, the electronic properties of the substituents can have a significant impact. In the specific case of the nickel-catalyzed decarbonylative alkynylation with a silylated alkyne, 4-chlorobenzoyl fluoride was found to give the desired internal alkyne product in a modest yield. acs.orgnih.gov
Table 2: Decarbonylative Reaction of 4-Chlorobenzoyl Fluoride
| Reaction Type | Catalyst System | Coupling Partner | Product | Yield | Reference |
|---|---|---|---|---|---|
| Decarbonylative Alkynylation | Ni(cod)₂ / DPPP | Silylated terminal alkyne | 4-Chloro-1-(silylethynyl)benzene | 34% | acs.orgnih.gov |
Decarbonylative Alkynylation (e.g., Ni-catalyzed)
A notable application of 4-chlorobenzoyl fluoride is in nickel-catalyzed decarbonylative alkynylation reactions. This process allows for the direct conversion of the acyl fluoride into an internal silylalkyne, effectively forming a C(sp²)–C(sp) bond. sorbonne-universite.fr The reaction typically proceeds under copper-free conditions, coupling the aroyl fluoride with a terminal silylethyne. researchgate.netthieme-connect.com
This methodology demonstrates a broad substrate scope, tolerating a range of functional groups on the aromatic ring of the acyl fluoride. sorbonne-universite.fr Acyl fluorides bearing electron-withdrawing groups, such as the chloro group in 4-chlorobenzoyl fluoride, are successfully converted into their corresponding alkynylsilanes. sorbonne-universite.fr For instance, the reaction of 4-chlorobenzoyl fluoride has been documented, although yields can be moderate. thieme-connect.com The general success of these reactions suppresses the formation of common byproducts like 1,3-diynes (from homocoupling) and carbonyl-retentive products. researchgate.netsorbonne-universite.fr The process is believed to involve an initial oxidative addition of the acyl fluoride's C-F bond to a Ni(0) center, followed by decarbonylation and subsequent coupling steps. sorbonne-universite.fr
Table 1: Nickel-Catalyzed Decarbonylative Alkynylation of Aroyl Fluorides
| Aroyl Fluoride Substrate | Alkyne Partner | Catalyst System | Product | Yield | Reference |
|---|---|---|---|---|---|
| 2-Naphthoyl fluoride | Ethynyl(triisopropyl)silane | Ni(cod)₂ / DPPP | Triisopropyl(2-naphthylethynyl)silane | 87% | thieme-connect.com |
| 4-Methoxybenzoyl fluoride | Ethynyl(triisopropyl)silane | Ni(cod)₂ / DPPP | (4-Methoxyphenylethynyl)triisopropylsilane | 81% | sorbonne-universite.fr |
| 4-Chlorobenzoyl fluoride | (Not specified) | (Not specified) | Corresponding alkynylsilane | 34% | thieme-connect.com |
Reduction Reactions
The reduction of acyl halides is a fundamental transformation that can yield either aldehydes or, upon further reduction, alcohols. While the reduction of acyl chlorides is common, acyl fluorides are generally more stable and less reactive towards many reducing agents. mdma.chmsu.edumdma.ch For example, attempts to reduce benzoyl fluoride to benzaldehyde (B42025) using a Pd(0)-catalyzed system with polymethylhydrosiloxane (PMHS), which is effective for acyl chlorides, failed to produce the desired aldehyde. msu.edu
This highlights the enhanced stability of the C-F bond in acyl fluorides compared to the C-Cl bond in acyl chlorides. However, selective reduction is achievable under specific conditions. The conversion of acid chlorides to aldehydes often requires carefully controlled environments, such as using sodium borohydride (B1222165) in a dimethylformamide-tetrahydrofuran (DMF-THF) mixture at very low temperatures (e.g., -70°C), to prevent overreduction to the alcohol. mdma.chmdma.ch Although less common for acyl fluorides, similar principles of controlling reagent stoichiometry and temperature would be essential to achieve selective reduction to 4-chlorobenzaldehyde.
Suzuki–Miyaura-type Arylation
A groundbreaking application for acyl fluorides, including 4-chlorobenzoyl fluoride, is their use in decarbonylative Suzuki–Miyaura cross-coupling reactions. nih.govnih.gov Research led by Sanford demonstrated a nickel-catalyzed, base-free coupling of acid fluorides with a wide range of boronic acids. nih.gov
This transformation is particularly significant because it circumvents the need for an external base, which is typically required in Suzuki-Miyaura couplings to facilitate transmetalation. nih.gov The absence of a base prevents the decomposition of sensitive organoboron reagents, thereby expanding the reaction's scope. nih.gov The mechanism involves the generation of a 'transmetalation-active' aryl nickel fluoride intermediate directly within the catalytic cycle. nih.govresearchgate.net This method allows for the conversion of readily available carboxylic acids (via their fluoride derivatives) into valuable biaryl structures, tolerating a wide array of functional groups. nih.gov
Table 2: Base-Free Decarbonylative Suzuki-Miyaura Coupling
| Electrophile | Nucleophile | Catalyst | Key Feature | Product | Reference |
|---|---|---|---|---|---|
| Aroyl Fluoride (e.g., 4-chlorobenzoyl fluoride) | Aryl Boronic Acid | Nickel Catalyst | Proceeds without external base | Biaryl (e.g., 4-chloro-substituted biaryl) | nih.govresearchgate.net |
Direct C–H Arylation Reactions
While 4-chlorobenzoyl fluoride itself is not typically used as an arylating agent in direct C–H functionalization, its chemistry is powerfully combined with C–H activation in sequential, one-pot strategies. nih.govacs.org A notable example involves the initial palladium-catalyzed ortho-C–H arylation of the parent carboxylic acid, 4-chlorobenzoic acid. nih.govrsc.org Following this selective C–H functionalization, the resulting 2-aryl-4-chlorobenzoic acid is converted to its corresponding aroyl fluoride. nih.govacs.org This intermediate can then undergo a subsequent nickel-catalyzed decarbonylative cross-coupling reaction, such as alkylation, at the acyl fluoride position. nih.govacs.orgacs.org
This sequential ortho-arylation/ipso-alkylation (or arylation/alkynylation) provides a highly efficient route for the 1,2-bifunctionalization of aromatic rings, starting from simple benzoic acids. nih.govacs.org This strategy highlights the synthetic utility of combining C–H activation with the unique reactivity of aroyl fluorides. acs.org
Table 3: Sequential C–H Arylation and Decarbonylative Coupling
| Step 1: Reaction | Starting Material | Catalyst | Intermediate | Reference |
|---|---|---|---|---|
| ortho-C–H Arylation | Benzoic Acid | Palladium or Ruthenium | ortho-Arylated Benzoic Acid | nih.govrsc.orgrptu.de |
| Step 2: Reaction | Intermediate | Reagent | Intermediate | Reference |
| Fluorination | ortho-Arylated Benzoic Acid | Deoxo-Fluor | ortho-Arylated Aroyl Fluoride | nih.gov |
| Step 3: Reaction | Intermediate | Catalyst | Final Product | Reference |
| Decarbonylative Coupling | ortho-Arylated Aroyl Fluoride | Nickel Catalyst | 1,2-Disubstituted Arene | nih.govacs.org |
Use in Complex Molecule Synthesis and Late-Stage Functionalization
The stability and selective reactivity of 4-chlorobenzoyl fluoride make it a valuable tool for the synthesis of complex molecules and for late-stage functionalization (LSF). nih.govlookchem.comwikipedia.org LSF is a crucial strategy in drug discovery, allowing for the modification of intricate, biologically active compounds in the final steps of a synthesis to create analogues for structure-activity relationship studies. berkeley.edunih.gov
Acyl fluorides are well-suited for LSF because they can be prepared from ubiquitous carboxylic acid groups found in many natural products and pharmaceuticals. nih.govlookchem.com The subsequent decarbonylative cross-coupling reactions (arylation, alkynylation, alkylation) provide a powerful platform to convert the robust carboxylic acid moiety into a diverse range of functional groups. sorbonne-universite.frnih.govnih.gov For example, the base-free decarbonylative Suzuki-Miyaura coupling can be applied to complex, base-sensitive drug molecules containing a carboxylic acid, demonstrating the practical utility of this approach in medicinal chemistry. nih.gov This ability to chemically edit complex structures at a late stage significantly accelerates the discovery of new molecular entities with improved properties. wikipedia.orgnih.gov
Generation of Anhydrous Fluoride Salts in Situ
The generation of anhydrous fluoride salts, such as tetrabutylammonium (B224687) fluoride (TBAF), is critical for many nucleophilic fluorination reactions, as the presence of water can significantly decrease reactivity. unl.edu Methods exist for generating these salts in situ, for example, by reacting solid calcium fluoride with sulfuric acid or by the nucleophilic substitution of highly fluorinated arenes like hexafluorobenzene (B1203771) with a cyanide salt. google.comrsc.orggoogle.com
In the context of 4-chlorobenzoyl fluoride, its primary role is as an acylating agent or a precursor in decarbonylative couplings, where the fluoride ion acts as a leaving group. researchgate.netnih.gov In these catalytic cycles, a metal-fluoride intermediate (e.g., an Ar-Ni-F species) is transiently formed. nih.gov While this technically constitutes the in situ generation of a fluoride species, the use of 4-chlorobenzoyl fluoride as a practical, stoichiometric reagent for the express purpose of generating a supply of anhydrous fluoride salt for other reactions is not a widely reported application. researchgate.net Its value lies in the reactivity of the acyl group rather than as a general source of fluoride ions. researchgate.net
Spectroscopic and Structural Elucidation in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, researchers can deduce the connectivity and chemical environment of atoms within a molecule. For Benzoyl fluoride (B91410), 4-chloro-, ¹H, ¹³C, and ¹⁹F NMR spectroscopy are particularly informative.
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR spectroscopy provides information about the hydrogen atoms in a molecule. In Benzoyl fluoride, 4-chloro-, the aromatic protons on the benzene (B151609) ring give rise to distinct signals.
Research Findings:
In studies using chloroform-d (B32938) as the solvent, the ¹H NMR spectrum of 4-chlorobenzoyl fluoride typically shows two multiplets in the aromatic region. rsc.orgparis-saclay.fr One multiplet, appearing further downfield, is assigned to the two protons ortho to the carbonyl fluoride group, while the other multiplet corresponds to the two protons meta to the carbonyl fluoride group. rsc.orgparis-saclay.fr A study reported these as a multiplet between δ 8.01–7.97 ppm and another between δ 7.54–7.49 ppm. paris-saclay.fr Another analysis identified a doublet at δ 8.01 ppm with a coupling constant (J) of 8.5 Hz, and a multiplet in the range of δ 7.68–7.49 ppm. rsc.org The downfield shift of the ortho protons is attributed to the electron-withdrawing nature of the acyl fluoride group.
| Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz | Assignment | Solvent | Reference |
| 8.01–7.97 | m | - | 2H, Ar-H | CDCl₃ | paris-saclay.fr |
| 7.54–7.49 | m | - | 2H, Ar-H | CDCl₃ | paris-saclay.fr |
| 8.01 | d | 8.5 | 2H, Ar-H | Chloroform-d | rsc.org |
| 7.68–7.49 | m | - | 2H, Ar-H | Chloroform-d | rsc.org |
Table 1: ¹H NMR Spectroscopic Data for Benzoyl fluoride, 4-chloro-
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
¹³C NMR spectroscopy is used to determine the types of carbon atoms in a molecule. The spectrum for Benzoyl fluoride, 4-chloro- reveals signals for the carbonyl carbon and the aromatic carbons.
Research Findings:
The carbonyl carbon (C=O) exhibits a characteristic signal that is split into a doublet due to coupling with the adjacent fluorine atom. rsc.org In one study, this was observed as a doublet at δ 156.6 ppm with a large coupling constant of 343.4 Hz, which is typical for a C-F bond. rsc.org The aromatic carbons also show distinct signals, with their chemical shifts influenced by the chlorine and carbonyl fluoride substituents.
| Chemical Shift (δ) in ppm | Multiplicity | Coupling Constant (J) in Hz | Assignment | Solvent | Reference |
| 156.6 | d | 343.4 | C=O | Chloroform-d | rsc.org |
Table 2: ¹³C NMR Spectroscopic Data for the Carbonyl Carbon of Benzoyl fluoride, 4-chloro-
Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) Spectroscopy
¹⁹F NMR is a highly sensitive technique for observing fluorine atoms in a molecule. For Benzoyl fluoride, 4-chloro-, this method directly probes the fluorine atom of the acyl fluoride group.
Research Findings:
In a study utilizing NaF-assisted deoxofluorination, the ¹⁹F NMR spectrum of 4-chlorobenzoyl fluoride was obtained in deuterated chloroform. paris-saclay.fr The acyl fluoride was observed with a 92% yield in the ¹⁹F NMR spectrum, using 4-(trifluoromethyl)benzaldehyde (B58038) as an internal standard. paris-saclay.fr The chemical shift values in ¹⁹F NMR are very sensitive to the electronic environment, making this a powerful tool for confirming the presence and nature of the fluorine-containing functional group.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
HRMS provides a very precise measurement of the mass-to-charge ratio, allowing for the determination of the elemental formula of a molecule. While specific HRMS data for Benzoyl fluoride, 4-chloro- was not found in the provided search results, HRMS is a standard technique used in the characterization of newly synthesized organic compounds to confirm their elemental composition with high accuracy.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a fundamental technique for the structural characterization of "Benzoyl fluoride, 4-chloro-". The analysis of its IR spectrum reveals characteristic absorption bands that correspond to the specific vibrational modes of its functional groups.
The most notable absorption is the carbonyl (C=O) stretching band. Due to the high electronegativity of the attached fluorine atom, this band appears at a higher frequency compared to other acyl halides. For 4-chlorobenzoyl fluoride, the C=O stretch is typically observed in the range of 1770-1748 cm⁻¹ google.com. Aromatic compounds also exhibit characteristic C-H stretching vibrations between 3100-3000 cm⁻¹ and in-ring C-C stretching from 1600-1400 cm⁻¹ libretexts.org.
The carbon-chlorine (C-Cl) bond shows a stretching vibration in the range of 850-550 cm⁻¹ libretexts.org. The specific substitution pattern on the benzene ring can be further analyzed through the C-H "out-of-plane" bending vibrations, which occur between 900-675 cm⁻¹ libretexts.org. The region from 1200 to 700 cm⁻¹ is known as the fingerprint region, which contains a complex pattern of bands, including C-O and C-C single bond stretches, that are unique to the molecule libretexts.org.
Table 1: Characteristic Infrared Absorption Bands for 4-Chlorobenzoyl Fluoride
| Functional Group | Vibrational Mode | Approximate Frequency (cm⁻¹) |
|---|---|---|
| Aromatic C-H | Stretching | 3100-3000 libretexts.org |
| Carbonyl (C=O) | Stretching | 1770-1748 google.com |
| Aromatic C-C | In-ring stretching | 1600-1400 libretexts.org |
| Carbon-Chlorine (C-Cl) | Stretching | 850-550 libretexts.org |
X-ray Crystallography of Related Derivatives or Intermediates
While the specific crystal structure of 4-chlorobenzoyl fluoride may not be widely reported, X-ray crystallography of its derivatives and reaction intermediates provides significant insight into its molecular geometry. Acyl fluorides are recognized as valuable synthetic intermediates researchgate.net. Structural analysis of related compounds, such as the parent benzoyl fluoride, reveals that the molecule is stabilized in its crystal structure by various carbon-fluorine contacts and π-interactions nih.gov.
For instance, the crystal structure of benzoyl fluoride has been determined at low temperatures, providing precise data on bond lengths and the planarity of the phenyl ring relative to the acyl fluoride group nih.gov. Similarly, the structures of reaction intermediates, such as the benzoacylium cation formed from benzoyl fluoride, have been elucidated, showing rare T-shaped π-stacking interactions in the crystal lattice nih.gov.
Crystallographic studies on derivatives, such as N-(4-chlorobenzoyl)-thiourea compounds, further inform the probable solid-state conformation of the 4-chlorobenzoyl group researchgate.net. In one such derivative, the molecule adopts a trans-cis configuration with respect to the C-N bonds around the thiono C=S group researchgate.net. The synthesis of 2-oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate (B1228818), a derivative of 4-chlorobenzoyl chloride, has also been characterized, confirming the incorporation of the 4-chlorobenzoyl moiety mdpi.com. These studies of related molecules are crucial for building a comprehensive understanding of the structural properties of 4-chlorobenzoyl fluoride itself.
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| Benzoyl fluoride, 4-chloro- |
| 4-chlorobenzoyl fluoride |
| p-Chlorobenzoyl Fluoride |
| Benzoyl fluoride nih.gov |
| Benzoacylium cation nih.gov |
| N-(4-chlorobenzoyl)-thiourea researchgate.net |
| 2-oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate mdpi.com |
Scalability and Industrial Process Research
Process Development and Optimization for Enhanced Yields
The synthesis of 4-chlorobenzoyl fluoride (B91410) can be approached through two primary pathways: the deoxofluorination of 4-chlorobenzoic acid or the halogen exchange of 4-chlorobenzoyl chloride. Research has focused on optimizing these routes by exploring various fluorinating agents and reaction conditions to maximize yield and purity.
One common method involves the direct conversion of 4-chlorobenzoic acid. For instance, using the deoxofluorinating reagent XtalFluor-E in ethyl acetate, assisted by a catalytic amount of sodium fluoride (NaF), can produce 4-chlorobenzoyl fluoride. While a high NMR yield of 92% has been observed on a 1.0 mmol scale, the isolated yield was reported to be 36% after purification. paris-saclay.fr Another approach utilizes the bench-stable solid reagent (Me4N)SCF3, which converts 4-chlorobenzoic acid to its acyl fluoride derivative in 30 minutes with an 84% yield on a 0.2 mmol scale. amazonaws.com The use of ex situ generated thionyl fluoride (SOF₂) in dichloromethane (B109758) has also been shown to be effective, yielding 85% of 4-chlorobenzoyl fluoride as determined by ¹⁹F NMR on a 0.6 mmol scale. semanticscholar.org A nickel-catalyzed deamidative fluorination of the corresponding amide has been reported to produce 4-chlorobenzoyl fluoride in 76% yield. rsc.org
The following table summarizes various laboratory-scale methods for the synthesis of 4-chlorobenzoyl fluoride, highlighting the different reagents and resulting yields.
| Starting Material | Fluorinating Agent/Catalyst | Scale | Yield | Reference |
|---|---|---|---|---|
| 4-Chlorobenzoic Acid | XtalFluor-E / NaF (catalytic) | 1.0 mmol | 92% (NMR), 36% (Isolated) | paris-saclay.fr |
| 4-Chlorobenzoic Acid | (Me4N)SCF3 | 0.2 mmol | 84% (Isolated) | amazonaws.com |
| 4-Chlorobenzoic Acid | SOF₂ (ex situ) / Pyridine | 0.6 mmol | 85% (NMR) | semanticscholar.org |
| N-aryl amide | Ni-catalyst / Selectfluor | 0.2 mmol | 76% (Isolated) | rsc.org |
| 4-Chlorobenzoic Acid | N-Trifluoromethylthiophthalimide | 0.2 mmol | 44% (Isolated) | rsc.org |
Strategies for Large-Scale Synthesis (e.g., gram-scale reactions)
Scaling up the synthesis of 4-chlorobenzoyl fluoride from milligram to gram or kilogram quantities is crucial for its practical application. A particularly effective method for large-scale preparation is phase-transfer catalysis (PTC). thieme-connect.com This strategy facilitates the halogen exchange reaction between the readily available 4-chlorobenzoyl chloride and an aqueous solution of potassium bifluoride (KHF₂).
In a documented gram-scale procedure, the reaction was performed at a 100 mmol scale (starting with approximately 17.5 g of 4-chlorobenzoyl chloride). thieme-connect.com The process involves vigorous stirring of the biphasic mixture (organic and aqueous layers) with a phase-transfer catalyst at room temperature for two hours. This method yielded 14.46 grams of 4-chlorobenzoyl fluoride, corresponding to a high isolated yield of 91%. thieme-connect.com The product is then easily separated through extraction and purified by distillation, making the procedure robust and scalable. thieme-connect.com
Other methods have also shown potential for scalability. For example, deoxofluorination using XtalFluor-E has been suggested for gram-scale applications, and protocols involving electrophilic N-Trifluoromethylthiophthalimide as a fluorinating agent have been developed with gram-scale synthesis in mind, even though specific high-yield examples for 4-chlorobenzoyl fluoride at this scale are not always detailed. paris-saclay.frrsc.orgresearchgate.net
Addressing Industrial Feasibility and Efficiency in Synthetic Routes
For a synthetic route to be industrially feasible, it must be cost-effective, safe, efficient, and environmentally sustainable. The phase-transfer catalysis method for producing 4-chlorobenzoyl fluoride is a strong candidate for industrial application. thieme-connect.com Its advantages include:
Cost-Effectiveness : It utilizes inexpensive and bulk commodity chemicals like 4-chlorobenzoyl chloride and potassium bifluoride. thieme-connect.com
High Atom Economy : The reaction produces potassium chloride as the main byproduct, which is a simple inorganic salt. thieme-connect.com
Operational Simplicity : The reaction runs at room temperature, does not require anhydrous conditions, and involves a straightforward workup consisting of extraction and distillation. thieme-connect.com
Safety : It avoids the use of highly toxic or explosive fluorinating agents. thieme-connect.com
In contrast, methods relying on more complex and expensive reagents like XtalFluor-E or (Me4N)SCF₃, while effective at a lab scale, may be less economically viable for large-scale industrial production due to high reagent costs and the generation of more complex waste streams. amazonaws.comthieme-connect.com
Exploration of Microreactor Technologies for Intensified Production
The quest for safer, more efficient, and intensified chemical production has led to the exploration of microreactor technology, also known as flow chemistry. nih.govacs.org Microreactors are small-scale devices with channel dimensions typically in the sub-millimeter range, which offer significant advantages over traditional batch reactors, including superior heat and mass transfer, precise control over reaction conditions, and enhanced safety, especially when dealing with hazardous materials or highly exothermic reactions. nih.govacs.org
A significant advancement in acyl fluoride synthesis is the use of a microfluidic device to generate the highly toxic and gaseous reagent thionyl fluoride (SOF₂) in situ from commodity chemicals like thionyl chloride (SOCl₂) and potassium fluoride (KF). nih.govacs.org This on-demand generation avoids the risks associated with storing and handling large quantities of SOF₂. The generated gas is then immediately reacted in a continuous flow with a stream containing a carboxylic acid to produce the corresponding acyl fluoride with high efficiency and in a telescoped manner. nih.govacs.org
This flow-based platform demonstrates exceptional efficiency, achieving high yields with very short residence times (as low as 36 seconds for the acyl fluoride formation step). torvergata.it The modularity of this approach also allows for subsequent in-flow reactions, where the newly formed acyl fluoride can be directly converted into other valuable derivatives like esters or amides, streamlining the entire manufacturing process. nih.govacs.org Although a specific yield for 4-chlorobenzoyl fluoride using this exact system is not explicitly detailed in the primary literature, the method's proven success with a wide array of carboxylic acids indicates its applicability and potential for the intensified production of this compound. nih.gov
The table below outlines the key advantages of using microreactor technology for acyl fluoride synthesis.
| Feature | Advantage in Production |
|---|---|
| High Surface-to-Volume Ratio | Dramatically improved heat and mass transfer, leading to faster reactions and better temperature control. |
| In Situ Reagent Generation | Enhanced safety by avoiding storage and transport of toxic/hazardous reagents like SOF₂. nih.govacs.org |
| Precise Process Control | Accurate control over residence time, stoichiometry, and temperature, leading to higher selectivity and yields. torvergata.it |
| Process Intensification | Significant reduction in reactor volume, plant footprint, and reaction time. torvergata.it |
| Scalability | Easily scalable by "numbering-up" (running multiple reactors in parallel) or by continuous operation for longer durations. |
Q & A
Q. What are the recommended methods for synthesizing 4-chloro-benzoyl fluoride, and how can reaction conditions be optimized for high yield and purity?
Methodological Answer: 4-Chloro-benzoyl fluoride is typically synthesized via fluorination of 4-chlorobenzoyl chloride using fluoride agents like KF or NHF under anhydrous conditions. A two-step approach is common:
Chlorination : Friedel-Crafts acylation of chlorobenzene with phosgene (COCl) yields 4-chlorobenzoyl chloride .
Fluorination : Substitution of chloride with fluoride using catalysts such as 1,5-diazabicyclo[4.3.0]non-5-ene (DBN) to enhance nucleophilic displacement .
Optimization Tips :
Q. How can the structure of 4-chloro-benzoyl fluoride be confirmed using spectroscopic and crystallographic techniques?
Methodological Answer :
- Spectroscopy :
- X-ray Crystallography : Resolve the planar geometry of the benzoyl group and measure bond angles (e.g., C-F bond length ~1.34 Å). Crystallize in hexane/dichloromethane mixtures for high-quality crystals .
Advanced Research Questions
Q. How does the 4-chloro substituent influence the reactivity of benzoyl fluoride in nucleophilic acyl substitution compared to unsubstituted or other derivatives?
Methodological Answer : The electron-withdrawing 4-chloro group enhances electrophilicity of the carbonyl carbon, accelerating reactions with nucleophiles (e.g., amines, alcohols). Key comparisons:
- Kinetics : 4-Chloro derivatives react ~3× faster with aniline than unsubstituted benzoyl fluoride, as shown by pseudo-first-order rate constants .
- Substituent Effects : Para-substituted electron-withdrawing groups (Cl, CF) reduce activation energy for nucleophilic attack, while electron-donating groups (OCH) slow reactions .
Experimental Design : Use Hammett plots to correlate substituent σ values with reaction rates .
Q. In polymer chemistry, how can 4-chloro-benzoyl fluoride serve as a latent fluoride source for triggered release systems, and what are the kinetic considerations?
Methodological Answer : 4-Chloro-benzoyl fluoride acts as a fluoride reservoir in dendrimer-based drug delivery systems (DDS):
- Mechanism : Hydrolysis under basic conditions releases fluoride ions, which cleave Si-O bonds in silyl ether triggers (e.g., tert-butyldimethylsilyl groups) .
- Kinetics :
- The 4-chloro group stabilizes the transition state, increasing fluoride release rate by 20–30% compared to non-substituted analogs.
- Monitor release via fluorescence (e.g., 4-amino-1,8-naphthalimide reporters) and fit data to first-order models .
Optimization : Adjust pH and temperature to control hydrolysis rates. Use DBN as a catalyst to accelerate fluoride liberation .
Q. How can conflicting data on the stability of 4-chloro-benzoyl fluoride in aqueous versus anhydrous systems be resolved?
Methodological Answer :
- Contradiction : Some studies report rapid hydrolysis in water, while others note stability in anhydrous solvents .
- Resolution Strategy :
- Controlled Hydration Experiments : Titrate water into acetonitrile solutions and track decomposition via NMR.
- Computational Modeling : Calculate hydrolysis activation energies (DFT) to predict solvent-dependent stability .
- Empirical Validation : Compare half-lives in buffered (pH 4–10) vs. non-polar solvents (e.g., toluene) .
Q. What safety protocols are critical when handling 4-chloro-benzoyl fluoride in laboratory settings?
Methodological Answer :
- PPE : Use nitrile gloves (tested for permeability), sealed goggles, and lab coats. Avoid latex due to poor chemical resistance .
- Ventilation : Work in fume hoods with ≥100 ft/min airflow to prevent inhalation of toxic vapors .
- Spill Management : Neutralize spills with sodium bicarbonate and adsorb with vermiculite. Avoid water to prevent exothermic reactions .
- Storage : Keep in airtight containers under inert gas (N) at –20°C to inhibit hydrolysis .
Q. Methodological Challenges and Data Analysis
Q. How can researchers differentiate between byproducts (e.g., 4-chlorobenzoic acid) and the target compound during synthesis?
Methodological Answer :
- Chromatography : Use reverse-phase HPLC with a C18 column (UV detection at 254 nm). Retention times: 4-chloro-benzoyl fluoride (~5.2 min), 4-chlorobenzoic acid (~3.8 min) .
- Mass Spectrometry : ESI-MS in negative mode identifies [M–F] (m/z 139) for the target vs. [M–H] (m/z 155) for the acid .
- Titration : Quantify unreacted chloride via argentometric titration to assess fluorination efficiency .
Q. What strategies mitigate competing side reactions (e.g., hydrolysis) during fluorination of 4-chlorobenzoyl chloride?
Methodological Answer :
- Solvent Selection : Use dry THF or DMF to minimize water traces. Pre-treat solvents with molecular sieves (3Å) .
- Catalyst Optimization : Employ DBN (1–5 mol%) to enhance fluoride nucleophilicity and reduce reaction time .
- Temperature Control : Maintain 0–5°C during fluorination to suppress hydrolysis while allowing nucleophilic substitution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
